2-Fluoro-D-phenylalanine Enantiomeric Discrimination: Uptake and Protein Incorporation Compared to 3-Fluoro-D-phenylalanine
In a preclinical PET imaging study, the D-isomer of 3-fluorophenylalanine (3-d-[18F]FPhe) was evaluated against its L-isomer and [18F]FET. Critically, 3-d-[18F]FPhe exhibited no protein incorporation, in stark contrast to the L-isomer [1]. This is a key differentiator for a D-amino acid tracer, as protein incorporation leads to high, non-specific background accumulation in normal tissues and a poor tumor-to-background ratio. Quantitatively, in orthotopic U87 MG tumor xenografts, 3-d-[18F]FPhe demonstrated a significantly lower SUVmax (86.0 ± 4.3) compared to 3-l-[18F]FPhe (107.6 ± 11.3) [1].
| Evidence Dimension | Tumor uptake and protein incorporation |
|---|---|
| Target Compound Data | 3-d-[18F]FPhe: No protein incorporation; SUVmax in U87 MG tumor = 86.0 ± 4.3 |
| Comparator Or Baseline | 3-l-[18F]FPhe: Significant protein incorporation; SUVmax in U87 MG tumor = 107.6 ± 11.3 |
| Quantified Difference | Complete absence of protein incorporation for the D-isomer; SUVmax is 20% lower for the D-isomer |
| Conditions | In vivo μPET study in rats bearing orthotopic U87 MG tumor xenografts |
Why This Matters
The lack of protein incorporation for a D-isomer tracer like 2-Fluoro-D-phenylalanine is a critical advantage for PET imaging, promising lower background and improved tumor contrast compared to L-isomer analogs.
- [1] Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. (2021). DOI: 10.3390/cancers13215550. View Source
